Ethyl 5,5-diethoxy-3-oxopentanoate
CAS No.: 83124-88-3
Cat. No.: VC8297650
Molecular Formula: C11H20O5
Molecular Weight: 232.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83124-88-3 |
|---|---|
| Molecular Formula | C11H20O5 |
| Molecular Weight | 232.27 g/mol |
| IUPAC Name | ethyl 5,5-diethoxy-3-oxopentanoate |
| Standard InChI | InChI=1S/C11H20O5/c1-4-14-10(13)7-9(12)8-11(15-5-2)16-6-3/h11H,4-8H2,1-3H3 |
| Standard InChI Key | MEUWDIPNEGSWNH-UHFFFAOYSA-N |
| SMILES | CCOC(CC(=O)CC(=O)OCC)OCC |
| Canonical SMILES | CCOC(CC(=O)CC(=O)OCC)OCC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Ethyl 5,5-diethoxy-3-oxopentanoate features a pentanoate backbone substituted at the third carbon with a ketone group () and at the fifth carbon with two ethoxy groups (). The IUPAC name, ethyl 5,5-diethoxy-3-oxopentanoate, reflects this arrangement. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 232.27 g/mol | |
| SMILES | ||
| InChIKey | MEUWDIPNEGSWNH-UHFFFAOYSA-N |
The presence of the β-keto ester moiety () renders the compound susceptible to keto-enol tautomerism, influencing its reactivity in nucleophilic additions and reductions .
Synthesis and Reaction Pathways
Conventional Synthesis Routes
The compound is typically synthesized via a multi-step protocol involving:
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Claisen condensation: Reaction of ethyl acetoacetate with diethyl oxalate under basic conditions to form a β-keto diester intermediate.
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Ethoxylation: Nucleophilic substitution of the α-hydrogen adjacent to the ketone with ethoxy groups using ethyl bromide or diethyl sulfate.
A simplified reaction scheme is:
Catalytic Hydrogenation
Ethyl 5,5-diethoxy-3-oxopentanoate can undergo enantioselective hydrogenation to produce chiral β-hydroxy esters, critical precursors in statin synthesis. Using Ru[(R)-BINAP]Cl₂ as a catalyst, hydrogenation at 50 bar H₂ and 50°C achieves up to 98.7% enantiomeric excess (ee) . The reaction proceeds via:
This method highlights the compound’s utility in asymmetric synthesis, particularly for pharmaceutical intermediates .
Comparative Analysis with Structural Analogs
Ethyl 5,5-diethoxy-3-oxopentanoate belongs to a family of β-keto esters with varying alkoxy substituents. Key comparisons include:
The ethoxy groups in ethyl 5,5-diethoxy-3-oxopentanoate enhance solubility in nonpolar solvents compared to methoxy analogs, while the fluorine atoms in the trifluoro derivative increase electrophilicity at the β-carbon .
Applications in Pharmaceutical Chemistry
Statin Intermediate Synthesis
The hydrogenated product of ethyl 5,5-diethoxy-3-oxopentanoate, (R)-ethyl 3-hydroxy-5,5-diethoxypentanoate, serves as a chiral building block for rosuvastatin’s side chain. Subsequent oxidation and ylide formation yield the final statin structure .
Prodrug Development
The compound’s ester groups facilitate hydrolysis to carboxylic acids in vivo, making it a candidate for prodrug formulations. For example, masking acidic functionalities in NSAIDs (e.g., ibuprofen) with ethoxy-keto esters improves oral bioavailability.
Recent Advances and Future Directions
Recent studies focus on:
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Enzymatic resolution: Using lipases to kinetically resolve racemic mixtures of hydrogenation products, improving ee >99% .
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Continuous flow synthesis: Microreactor-based protocols to enhance yield and reduce reaction times for large-scale production.
Future research should explore:
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Green chemistry approaches: Solvent-free reactions or biocatalytic methods to minimize waste.
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Structure-activity relationships (SAR): Modifying ethoxy groups to optimize pharmacokinetic properties in drug candidates.
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